molecular formula C12H11FN2O2 B13130875 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13130875
M. Wt: 234.23 g/mol
InChI Key: FAZNOOWWVWDLCO-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-2-pyrazolin-5-one can be used as the starting material.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorobenzyl)-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the methyl group.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the fluorobenzyl group.

    4-(3-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

4-[(3-fluorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11FN2O2/c1-7-10(11(12(16)17)15-14-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17)

InChI Key

FAZNOOWWVWDLCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)CC2=CC(=CC=C2)F

Origin of Product

United States

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